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Abstract
Lenvatinib is an oral multi-kinase inhibitor that targets vascular endothelial growth factor

(VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), platelet-

derived growth factor (PDGF) receptor α, RET, and KIT proto-oncogenes. Its potent anti-

angiogenic and anti-tumor activity has led to its approval for the treatment of several cancers,

including differentiated thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma. A

thorough understanding of its pharmacokinetic profile is crucial for optimizing its clinical use

and for the development of novel therapeutic strategies. This technical guide provides an in-

depth overview of the absorption, distribution, metabolism, and excretion (ADME) of lenvatinib

and its metabolites, supported by detailed experimental methodologies and quantitative data.

Pharmacokinetic Profile
Lenvatinib exhibits a predictable pharmacokinetic profile characterized by rapid oral absorption

and extensive metabolism.

Absorption
Following oral administration, lenvatinib is rapidly absorbed, with peak plasma concentrations

(Tmax) typically reached within 1 to 4 hours. The extent of absorption is not significantly
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affected by food, although a high-fat meal can delay the median Tmax from 2 to 4 hours. The

oral bioavailability of lenvatinib is estimated to be approximately 85%.

Distribution
Lenvatinib is highly bound to human plasma proteins, primarily albumin, with a binding

percentage ranging from 97% to 99%. This binding is independent of drug concentration and is

not significantly affected by hepatic or renal impairment. The predicted mean steady-state

volume of distribution (Vd/F) for lenvatinib is 97 L, indicating distribution into tissues. The blood-

to-plasma concentration ratio is approximately 0.6, suggesting lower distribution into red blood

cells.

Metabolism
Lenvatinib undergoes extensive metabolism, with unchanged drug accounting for a minor

fraction of the excreted dose. The primary metabolic pathways include oxidation by aldehyde

oxidase (AO) and cytochrome P450 3A4 (CYP3A4), as well as non-enzymatic processes. In

vitro studies using human liver microsomes have identified several metabolites, with the O-

desmethylated form (M2) being a major metabolite. Other identified metabolites include N-

descyclopropyl lenvatinib (M1) and lenvatinib N-oxide (M3). While numerous metabolites have

been detected, their circulating levels in human plasma are very low compared to the parent

drug, suggesting that lenvatinib itself is the primary contributor to the observed

pharmacological effects.

Excretion
The terminal elimination half-life of lenvatinib is approximately 28 hours. Excretion occurs

predominantly through the feces, with a smaller portion eliminated in the urine. Following a

single oral dose of radiolabeled lenvatinib, approximately 64% of the radioactivity is recovered

in the feces and 25% in the urine over 10 days. Unchanged lenvatinib accounts for only about

2.5% of the total administered dose excreted in urine and feces, highlighting the significant role

of metabolism in its clearance.

Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of lenvatinib in humans.
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Table 1: Pharmacokinetic Parameters of Lenvatinib in Adult Patients

Parameter Value Reference(s)

Time to Peak Plasma

Concentration (Tmax)
1 - 4 hours

Terminal Elimination Half-life

(t½)
~28 hours

Apparent Oral Clearance

(CL/F)
6.56 L/h

Apparent Volume of

Distribution (Vd/F)
97 L

Plasma Protein Binding 97% - 99%

Oral Bioavailability ~85%

Table 2: Excretion of Lenvatinib and its Metabolites in Humans (as a percentage of

administered radioactive dose)

Excretion Route Total Radioactivity
Unchanged
Lenvatinib

Reference(s)

Feces ~64% Part of the 2.5% total

Urine ~25% Part of the 2.5% total

Total Recovery ~89% 2.5%

Detailed Experimental Protocols
Quantification of Lenvatinib and its Metabolites by LC-
MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is

employed for the quantification of lenvatinib and its metabolites in biological matrices.
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Sample Preparation: Plasma, urine, or fecal homogenate samples are typically prepared by

protein precipitation with a solvent like acetonitrile, followed by centrifugation. The

supernatant is then diluted and injected into the LC-MS/MS system.

Chromatographic Separation: Separation is achieved on a reverse-phase C18 or similar

column. A common mobile phase consists of an aqueous component (e.g., ammonium

acetate or formic acid in water) and an organic component (e.g., acetonitrile or methanol),

run in a gradient or isocratic elution mode.

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass

spectrometer in the positive ion electrospray ionization (ESI+) mode. Multiple reaction

monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions

for lenvatinib and its metabolites.

In Vitro Metabolism using Human Liver Microsomes
Incubation Mixture: Lenvatinib (at a concentration of 10 µg/mL) is incubated with human liver

microsomes in a phosphate buffer (pH 7.4) at 37°C. The reaction mixture also contains a

regenerating system for NADPH (e.g., NADP+, glucose-6-phosphate, and glucose-6-

phosphate dehydrogenase) to support CYP450-mediated metabolism.

Reaction and Termination: The metabolic reaction is initiated by the addition of the NADPH

regenerating system and incubated for a specified time (e.g., 60 minutes). The reaction is

then terminated by adding a cold organic solvent such as acetonitrile.

Metabolite Identification: After centrifugation to remove precipitated proteins, the supernatant

is analyzed by LC-MS/MS to identify and characterize the metabolites formed.

Human Mass Balance Study
Study Design: A single oral dose of radiolabeled ([14C]) lenvatinib (e.g., 24 mg containing

100 µCi) is administered to healthy subjects or patients.

Sample Collection: Blood, plasma, urine, and feces are collected at predetermined intervals

for up to 10 days or until radioactivity levels in excreta fall below a certain threshold (e.g.,

<1% of the administered dose in a 24-hour period).
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Total Radioactivity Measurement: The total radioactivity in the collected samples is

determined by liquid scintillation counting (LSC) or accelerator mass spectrometry (AMS).

Metabolite Profiling: The samples are also analyzed by LC-MS/MS to identify and quantify

the parent drug and its metabolites.

Plasma Protein Binding by Equilibrium Dialysis
Method: The extent of plasma protein binding is determined using an equilibrium dialysis

method.

Procedure: Human plasma containing lenvatinib is dialyzed against a protein-free buffer

(e.g., phosphate-buffered saline) using a semi-permeable membrane. The system is

incubated at 37°C until equilibrium is reached.

Analysis: The concentrations of lenvatinib in the plasma and buffer compartments are then

measured by a validated LC-MS/MS method. The percentage of protein binding is calculated

from the difference in concentrations.
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Caption: Lenvatinib inhibits multiple receptor tyrosine kinases.
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Caption: Overview of Lenvatinib's metabolic and excretion pathways.
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Caption: Workflow for a human mass balance study of Lenvatinib.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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